(6-Fluoro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone
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Overview
Description
(6-Fluoro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-4-hydroxyquinoline and morpholine.
Condensation Reaction: The key step involves the condensation of 6-fluoro-4-hydroxyquinoline with morpholine in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained between 80-100°C for several hours to ensure complete condensation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, typically under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(6-Fluoro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Studies: It is used as a probe in biological studies to understand the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic, optical, or catalytic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluoro-substituted quinoline ring and morpholine moiety contribute to the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol
- (6-Fluoro-4-hydroxy-3-quinolinyl)(4-methyl-1-piperazinyl)methanone
- 4-Hydroxy-2-quinolones
Uniqueness
(6-Fluoro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone stands out due to its unique combination of a fluoro-substituted quinoline ring and a morpholine moiety. This combination imparts distinct chemical properties, such as enhanced stability, specific binding interactions, and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H13FN2O3 |
---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
6-fluoro-3-(morpholine-4-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H13FN2O3/c15-9-1-2-12-10(7-9)13(18)11(8-16-12)14(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,16,18) |
InChI Key |
PZPKMCFAQQMXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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